molecular formula C14H19BrClNO2 B3043788 1-(Boc-amino)-3-bromo-1-(3-chlorophenyl)propane CAS No. 924817-77-6

1-(Boc-amino)-3-bromo-1-(3-chlorophenyl)propane

Cat. No. B3043788
CAS RN: 924817-77-6
M. Wt: 348.66 g/mol
InChI Key: FFGMBEZRJQVJJC-UHFFFAOYSA-N
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Description

The compound “1-(Boc-amino)-3-bromo-1-(3-chlorophenyl)propane” is a complex organic molecule. It contains a Boc-amino group, a bromo group, and a chlorophenyl group attached to a propane backbone . The Boc-amino group is a common protecting group in organic synthesis, particularly for amines .


Synthesis Analysis

The synthesis of such compounds often involves the use of organometallic reagents and boronic esters . For example, the Boc-amino group can be introduced using tert-butyl carbamates . The bromo and chlorophenyl groups can be introduced through electrophilic aromatic substitution or cross-coupling reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent groups around the propane backbone. The Boc-amino group would likely be attached to one end of the propane chain, with the bromo and chlorophenyl groups attached at the other end .


Chemical Reactions Analysis

This compound could participate in a variety of chemical reactions. The Boc-amino group could be deprotected under acidic conditions to reveal a free amine . The bromo group could undergo nucleophilic substitution reactions, and the chlorophenyl group could participate in electrophilic aromatic substitution or cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the Boc-amino group could make it a solid at room temperature . Its solubility would likely be greater in polar organic solvents than in water .

Scientific Research Applications

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this compound. It’s important to refer to the material safety data sheet (MSDS) for detailed information .

Future Directions

The future directions for the use of this compound could be numerous, given its potential as an intermediate in organic synthesis. It could be used to synthesize a variety of other compounds, including pharmaceuticals, polymers, and materials for optoelectronics .

properties

IUPAC Name

tert-butyl N-[3-bromo-1-(3-chlorophenyl)propyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrClNO2/c1-14(2,3)19-13(18)17-12(7-8-15)10-5-4-6-11(16)9-10/h4-6,9,12H,7-8H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFGMBEZRJQVJJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCBr)C1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Boc-amino)-3-bromo-1-(3-chlorophenyl)propane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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